Hydrogen Bond Donor Capacity: Target Compound vs. Monohydroxy Analog
The target compound (C16H20N2O3) possesses two phenolic hydroxyl groups (2,4-dihydroxyphenyl), providing two hydrogen bond donor sites, compared to the monohydroxy analog (C16H20N2O2) which contains only one phenolic hydroxyl (2-hydroxyphenyl) [1]. This difference is critical because hydrogen bond donor count directly influences target binding affinity, aqueous solubility, and membrane permeability [2]. The additional hydroxyl group increases the molecular weight by 16 Da (288.34 vs. 272.34 g/mol) and adds one additional H-bond donor to the pharmacophore.
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 2 H-bond donors (2,4-dihydroxyphenyl moiety) |
| Comparator Or Baseline | Monohydroxy analog (2-hydroxyphenyl): 1 H-bond donor |
| Quantified Difference | +1 H-bond donor; +16 Da molecular weight |
| Conditions | Structural comparison based on molecular formula (C16H20N2O3 vs. C16H20N2O2) |
Why This Matters
An additional hydrogen bond donor can significantly alter target engagement profiles in structure-based drug design and affect compound solubility and permeability in ADME assays.
- [1] Chembase. InterBioScreen ID STOCK1N-13143: (5s,7s)-2-(2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one. Molecular formula C16H20N2O2, MW 272.34. View Source
- [2] SpectraBase. 2-(2,4-Dihydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1(3,7)]decan-6-one. Compound ID 52X1N7i1Okd. MW 288.35, formula C16H20N2O3. View Source
